molecular formula C13H9N3O2 B8779668 2-(Pyrazin-2-ylmethyl)isoindoline-1,3-dione

2-(Pyrazin-2-ylmethyl)isoindoline-1,3-dione

Cat. No. B8779668
M. Wt: 239.23 g/mol
InChI Key: YPEVCODAVBWIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrazin-2-ylmethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C13H9N3O2 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

2-(pyrazin-2-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C13H9N3O2/c17-12-10-3-1-2-4-11(10)13(18)16(12)8-9-7-14-5-6-15-9/h1-7H,8H2

InChI Key

YPEVCODAVBWIQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedure as described in step A of Preparation 14, making variations as required to replace 4-(chloromethyl)pyrimidine with 2-(chloromethyl)pyrazine (prepared according to R. W. Carling, et al., J. Med. Chem., (2004), Vol. 47, pp. 1807-1822) to react with potassium phthalimide, 2-(pyrazin-2-ylmethyl)isoindoline-1,3-dione was obtained as a colorless solid in 46% yield: nip 141-143° C.; 1H NMR (300 MHz, CDCl3) δ 8.65 (5, 1 H), 8.47 (s, 2H), 7.90-7.87 (m, 2H), 7.76-7.73 (m, 2H), 5.05 (s, 2H): MS (ES+) m/z 240.1 (M+1).
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Synthesis routes and methods II

Procedure details

To a solution of 2-(chloromethyl)pyrazine (2.63 g, 20.5 mmol) (prepared according to Zhang, X.-A. et al., J. Am. Chem. Soc. 2008, 130, 15788-15789) in N,N-dimethylformamide (20 mL) was added potassium phthalimide (3.98 g, 21.5 mmol). The reaction mixture was heated for 16 h at 110° C., allowed to cool to ambient temperature and concentrated in vacuo. The residue was partitioned between dichloromethane (150 mL) and water (50 mL). The organic phase was washed with water (50 mL) and brine (2×20 mL), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was triturated in a mixture of ethyl acetate and hexanes (1:1) to afford 2-(pyrazin-2-ylmethyl)isoindoline-1,3-dione as a light brown solid in 73% yield (3.56 g): 1H NMR (300 MHz, CDCl3) δ8.63 (s, 1H), 8.45 (s, 2H), 7.89-7.83 (m, 2H), 7.76-7.70 (m, 2H), 5.03 (s, 2H); MS (ES+) m/z 240.0 (M+1).
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